5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol
Description
5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol is a pyrimidine derivative featuring a benzyl group at position 5, a 4-(4-fluorophenyl)piperazine moiety at position 2, and a methyl group at position 4. The fluorine atom on the phenyl ring likely enhances binding affinity and metabolic stability by reducing cytochrome P450-mediated oxidation .
Properties
Molecular Formula |
C22H23FN4O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H23FN4O/c1-16-20(15-17-5-3-2-4-6-17)21(28)25-22(24-16)27-13-11-26(12-14-27)19-9-7-18(23)8-10-19/h2-10H,11-15H2,1H3,(H,24,25,28) |
InChI Key |
YUOHRXWLIRPTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as β-diketones and amidines under acidic or basic conditions.
Substitution Reactions:
Piperazine Derivatization: The piperazine ring is introduced via nucleophilic substitution reactions, where the fluorophenyl group is attached to the piperazine nitrogen.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, leading to partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Benzaldehyde, methyl ketones.
Reduction: Reduced pyrimidine derivatives, piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and neuroprotective effects.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: Potential use in the development of new drugs and as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets such as receptors and enzymes. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and leading to therapeutic effects.
Pathway Modulation: It can modulate key cellular pathways, such as inflammatory and neuroprotective pathways, contributing to its biological activities.
Comparison with Similar Compounds
Key Structural Features of Analogs
The following table compares the target compound with structurally related molecules identified in the literature:
Analysis of Structural Differences and Implications
Core Structure: The target compound’s pyrimidin-4-ol core contrasts with the piperidine (e.g., 4-(4-Fluorophenyl)-4-Hydroxy Piperidine) and pyrido-pyrimidinone cores in analogs. Pyrimidine derivatives often exhibit diverse bioactivity, including kinase inhibition and antimicrobial effects, whereas piperidine/piperazine systems are prevalent in CNS-targeting drugs .
Substituent Effects: Piperazine vs. Piperidine: The 4-(4-fluorophenyl)piperazine in the target compound may enhance solubility and receptor binding compared to non-amine-containing analogs (e.g., 4-(4-Fluorophenyl)phenylboronic acid) . Fluorophenyl Group: Common across analogs, this group improves metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions .
Biological Activity: While specific data for the target compound are unavailable, structurally similar piperazine-pyrimidine hybrids (e.g., antipsychotics like aripiprazole) demonstrate serotonin receptor antagonism . The pyrido-pyrimidinone analog in shares features with risperidone, suggesting dopamine D2 receptor affinity .
Biological Activity
5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of saccharin derivatives with 1-(2-fluorophenyl)piperazine in acetonitrile, followed by purification through column chromatography. The structural conformation of the compound reveals a twisty arrangement that may influence its biological interactions .
Antimicrobial Activity
Research indicates that derivatives of piperazine, including those containing the 4-fluorobenzyl moiety, exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promise as inhibitors against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes .
Tyrosinase Inhibition
One notable area of activity is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Studies have demonstrated that compounds with similar structures can act as competitive inhibitors of tyrosinase, showing IC50 values in low micromolar ranges. For example, derivatives evaluated in vitro displayed IC50 values around 40 μM, suggesting effective inhibition potential .
Antiviral Properties
Emerging evidence suggests that heterocyclic compounds like this compound may possess antiviral activity. Research has highlighted the potential for such compounds to inhibit viral replication by targeting specific viral enzymes, although detailed studies on this compound are still required .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes like tyrosinase, leading to reduced enzymatic activity.
- Cellular Interaction : The presence of piperazine and fluorophenyl groups in its structure enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
- Competitive Binding : Compounds similar to this one have been shown to compete with natural substrates for binding sites on enzymes, which is crucial for their inhibitory effects .
Case Studies
Several studies have focused on related compounds and their biological activities:
Q & A
Q. Purity Assessment :
- Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/0.1% formic acid) to achieve >98% purity. Reference pharmacopeial methods for related compounds, such as residual solvent analysis via headspace GC .
What in vitro assays are suitable for evaluating its biological activity, and how can conflicting data be resolved?
Advanced Research Question
Activity Screening :
- Enzyme inhibition : Test against kinases (e.g., PI3K or EGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Q. Addressing Data Contradictions :
- Solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation.
- Metabolic interference : Include control experiments with CYP450 inhibitors (e.g., ketoconazole) to assess stability in hepatic microsomes .
How does the fluorophenyl-piperazine moiety influence receptor selectivity?
Advanced Research Question
The 4-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., serotonin or dopamine receptors). Comparative studies on analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) reveal:
Q. Methodological Approach :
- Perform molecular docking (e.g., AutoDock Vina) to map interactions.
- Synthesize analogs with varied substituents (e.g., -CF₃ or -OCH₃) and compare binding affinities .
What strategies improve the metabolic stability of this compound in preclinical studies?
Advanced Research Question
Q. Validation :
- Conduct liver microsome assays (human/rat) with LC-MS/MS quantification of metabolites. Track demethylation or piperazine N-dealkylation pathways .
How can analytical methods resolve co-eluting impurities in HPLC profiles?
Basic Research Question
- Column optimization : Switch from C18 to phenyl-hexyl columns for better separation of polar impurities (e.g., des-fluoro byproducts) .
- Mobile phase adjustment : Add 10 mM ammonium formate (pH 3.5) to improve peak symmetry .
Q. Advanced Strategy :
- Use tandem mass spectrometry (LC-MS/MS) to identify impurities via fragmentation patterns (e.g., m/z 245 for a truncated piperazine fragment) .
What computational tools predict the compound’s pharmacokinetic properties?
Basic Research Question
- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate logP (target ~3.5), blood-brain barrier permeability, and hERG inhibition risk .
- CYP inhibition : Employ Schrödinger’s QikProp to screen for CYP3A4/2D6 interactions, critical for avoiding drug-drug interactions .
How can conflicting cytotoxicity results between 2D vs. 3D cell models be addressed?
Advanced Research Question
- 3D spheroid assays : Use Matrigel-embedded tumor spheroids to mimic in vivo conditions. Compare IC₅₀ values with 2D monolayer data .
- Hypoxia effects : Incorporate a hypoxia chamber (1% O₂) to assess activity under tumor-like conditions, as fluorophenyl derivatives may exhibit oxygen-dependent cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
